4-Cyclohexylstyrene

Vue d'ensemble

Description

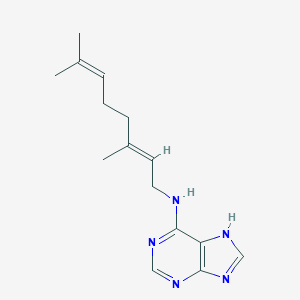

4-Cyclohexylstyrene is a compound related to styrene, where a cyclohexyl group replaces one of the hydrogen atoms on the benzene ring of styrene. This alteration can significantly influence its chemical and physical properties compared to styrene.

Synthesis Analysis

- The synthesis of similar compounds, such as substituted β-nitrostyrenes, involves a four-component reaction using cyclohexanones, activated methylene compounds, and ammonium acetate (Xue, Li, Wang, Liu, Qing, & Wang, 2016).

Molecular Structure Analysis

- Studies on related polystyrene structures in solvents like cyclohexane provide insights into the molecular dynamics and structural properties of polystyrene derivatives (Sun & Faller, 2005).

Chemical Reactions and Properties

- The chemical reactivity of similar styrenic compounds can be influenced by their structure, as seen in the reaction of polystyrene-immobilized pyrrolidine with cyclohexanone and nitroolefins (Miao & Wang, 2008).

- Polymers involving cyclohexyl groups can engage in various chemical reactions, such as dehydrogenation in specific block copolymers (Natori & Sato, 2006).

Physical Properties Analysis

- The physical properties of polystyrene and its derivatives, including those with cyclohexyl groups, can be significantly affected by their molecular architecture. For example, studies on polymacromonomers consisting of polystyrene have shown how molecular structure influences properties like chain dimensions and stiffness (Terao, Nakamura, & Norisuye, 1999).

Chemical Properties Analysis

- The incorporation of cyclohexyl groups into styrene derivatives can impact their chemical behavior, such as in the case of polymers synthesized from CO2 and cyclohexene oxide (Koning, Wildeson, Parton, Plum, Steeman, & Darensbourg, 2001).

Applications De Recherche Scientifique

Organocatalysis and Asymmetric Synthesis

4-Cyclohexylstyrene derivatives have been explored for their use as immobilized organocatalysts. For example, polystyrene-immobilized pyrrolidine has shown high efficiency, reusability, and stereoselectivity in the asymmetric Michael addition of cyclohexanone to nitroolefins. This catalyst could be recycled multiple times without significant loss of activity, demonstrating its potential in sustainable chemical synthesis processes (Miao & Wang, 2008).

Polymer Science and Engineering

In the realm of polymer science, 4-cyclohexylstyrene is integral to the development of novel polymerization techniques and materials. Studies have demonstrated its application in reversible addition−fragmentation transfer (RAFT) polymerization, forming nanosized micelles in situ. These micelles have potential applications in drug delivery and nanotechnology due to their controlled size and composition (Zheng & Pan, 2006).

Environmental and Green Chemistry

The compound has also been part of research towards greener chemical processes. For instance, a greener route for the synthesis of 4-vinyl-1-cyclohexane 1,2-epoxide using batch and continuous reactors has been developed. This process utilizes a supported molybdenum complex as a catalyst, showcasing the potential for efficient and environmentally friendly epoxidation reactions (Mohammed et al., 2014).

Solid-Phase Organic Synthesis

Research has also focused on linking chiral cyclohexanones to polystyrene for solid-phase synthesis. This innovation enables the efficient production of chiral α-carbonyls, highlighting the role of 4-cyclohexylstyrene derivatives in facilitating complex organic synthesis on a solid support, which is crucial for pharmaceutical research and development (Spino, Gund, & Nadeau, 2005).

Thermal Degradation and Recycling of Polymers

The thermal degradation of polystyrene wastes has been studied to improve recycling processes. Research involving solvents like cyclohexane has demonstrated that the use of specific solvents can nearly double the yield of liquid products from polystyrene waste, contributing to more effective recycling strategies (Karaduman et al., 2002).

Safety And Hazards

In case of exposure to 4-Cyclohexylstyrene, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Orientations Futures

While specific future directions for 4-Cyclohexylstyrene are not mentioned in the search results, the field of synthetic chemistry, which includes the study and development of compounds like 4-Cyclohexylstyrene, continues to evolve . Challenges remain in achieving higher selectivity, higher efficiency, environmental benignity, and sustainable energy . Future research may focus on improving the synthesis methods and exploring new applications for styrene derivatives like 4-Cyclohexylstyrene .

Propriétés

IUPAC Name |

1-cyclohexyl-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h2,8-11,13H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNSZPNSUQRUMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611476 | |

| Record name | 1-Cyclohexyl-4-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-4-ethenylbenzene | |

CAS RN |

13020-34-3 | |

| Record name | 1-Cyclohexyl-4-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Cyclohexyl styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)